
(3S,4R)-1-(2,2-Difluoroethyl)-4-phenylpyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R)-1-(2,2-Difluoroethyl)-4-phenylpyrrolidin-3-amine is a chiral compound featuring a pyrrolidine ring substituted with a phenyl group and a difluoroethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-(2,2-Difluoroethyl)-4-phenylpyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Phenyl Group: This step often involves a Friedel-Crafts alkylation or acylation reaction.
Introduction of the Difluoroethyl Group: This can be done using a difluoroethylating agent under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and ensuring the process is environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4R)-1-(2,2-Difluoroethyl)-4-phenylpyrrolidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce any oxidized forms of the compound.
Substitution: This can involve replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could yield an alcohol.
Wissenschaftliche Forschungsanwendungen
(3S,4R)-1-(2,2-Difluoroethyl)-4-phenylpyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and agrochemicals.
Wirkmechanismus
The mechanism of action of (3S,4R)-1-(2,2-Difluoroethyl)-4-phenylpyrrolidin-3-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The difluoroethyl group can enhance the compound’s binding affinity and selectivity for these targets, thereby modulating their activity and leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S,4R)-1-(2,2-Difluoroethyl)-4-phenylpyrrolidin-3-amine: Unique due to the presence of both a phenyl group and a difluoroethyl group.
(3S,4R)-1-(2,2-Difluoroethyl)-4-methylpyrrolidin-3-amine: Similar structure but with a methyl group instead of a phenyl group.
(3S,4R)-1-(2,2-Difluoroethyl)-4-ethylpyrrolidin-3-amine: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the difluoroethyl group, in particular, can enhance the compound’s stability and bioavailability compared to similar compounds.
Eigenschaften
Molekularformel |
C12H16F2N2 |
|---|---|
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
(3S,4R)-1-(2,2-difluoroethyl)-4-phenylpyrrolidin-3-amine |
InChI |
InChI=1S/C12H16F2N2/c13-12(14)8-16-6-10(11(15)7-16)9-4-2-1-3-5-9/h1-5,10-12H,6-8,15H2/t10-,11+/m0/s1 |
InChI-Schlüssel |
AATZNGBNRUQKKM-WDEREUQCSA-N |
Isomerische SMILES |
C1[C@H]([C@@H](CN1CC(F)F)N)C2=CC=CC=C2 |
Kanonische SMILES |
C1C(C(CN1CC(F)F)N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


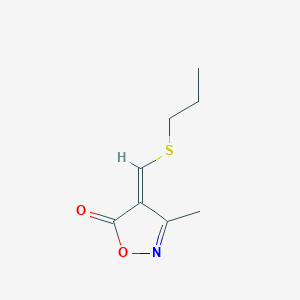
![4-Hydroxy-2-nitrobenzo[d]oxazole](/img/structure/B12876004.png)

![3-(2-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12876016.png)
![2-Cyclopropylbenzo[d]oxazole](/img/structure/B12876018.png)

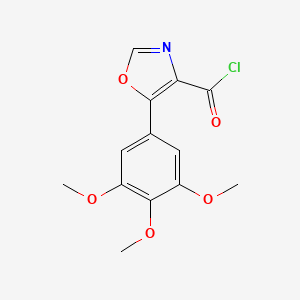
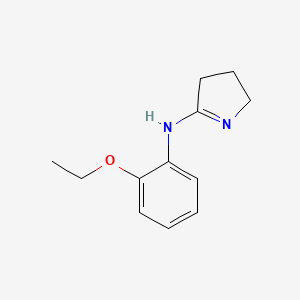
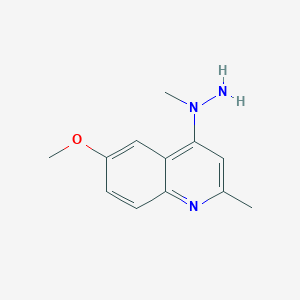

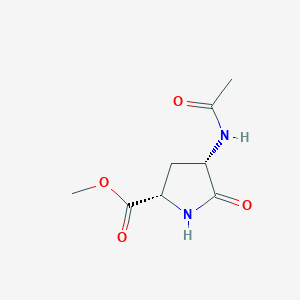

![3-Phenyl-5-propyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B12876067.png)

